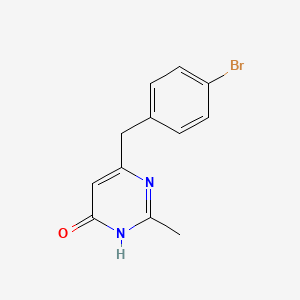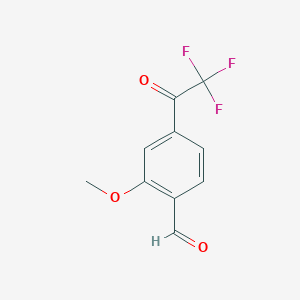
4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde
説明
The compound “4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde” is a chemical compound that likely contains a trifluoroacetyl group . Trifluoroacetyl group is a functional group in organic chemistry with the formula CF3C(O)-. It is often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde” were not found, trifluoroacetyl derivatives can be synthesized through various methods. For instance, 2,2,2-Trifluoroacetaldehyde O - (aryl)oxime was employed for the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles .Molecular Structure Analysis
The molecular structure of a related compound, 2,2,2-trifluoroethyl trifluoroacetate, has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .Chemical Reactions Analysis
Trifluoroacetyl derivatives are known to react with various chemicals. For example, trifluoroacetyl chloride reacts with water and moist air to produce the toxic gas hydrogen chloride and trifluoroacetic acid .科学的研究の応用
Organic Synthesis and Solid-Phase Peptide Synthesis
4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde is explored as a precursor in organic synthesis and solid-phase peptide synthesis. The compound's reactivity, particularly in the formation of secondary amides and Schiff bases, highlights its utility in constructing complex organic molecules and peptides. This reactivity is leveraged in solid-phase organic synthesis, where secondary amines are derived from the compound through reductive amination, further converted to ureas, sulfonamides, aryl amides, and alkyl amides (E. Swayze, 1997).
Antimicrobial and Antiaflatoxigenic Activities
Research into Schiff bases of methoxybenzaldehydes, including 4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde, indicates their significant antimicrobial and antiaflatoxigenic activities. These compounds exhibit potent inhibitory effects against microbial growth and aflatoxin production, which are crucial for food safety and pharmaceutical applications (Nanishankar V. Harohally et al., 2017).
Material Science and Polymer Synthesis
In material science, 4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde contributes to the synthesis of polymers and novel materials. Its derivatives are used as monomers or linkers in creating polymers with specific properties, such as enhanced thermal stability, solubility, or specific physical characteristics. These applications are crucial in developing new materials for various industrial and technological uses (J. Mikroyannidis, 1995).
Analytical Chemistry and Spectroscopy
The compound's unique chemical structure enables its use in analytical chemistry, particularly in spectroscopic studies and molecular docking investigations. It serves as a model compound to understand intermolecular interactions, aiding in the development of analytical methods and the design of materials and drugs with tailored properties (H. Ghalla et al., 2018).
特性
IUPAC Name |
2-methoxy-4-(2,2,2-trifluoroacetyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-8-4-6(2-3-7(8)5-14)9(15)10(11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZNBHQKWBTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate](/img/structure/B1487051.png)
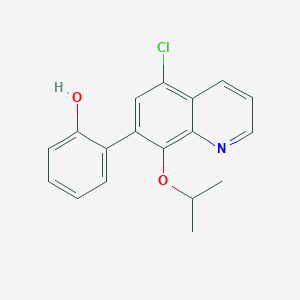
![1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1487055.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1487056.png)
![2-Benzyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1487057.png)
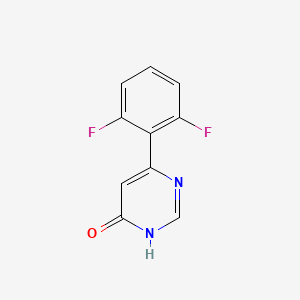
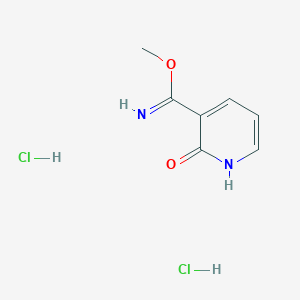
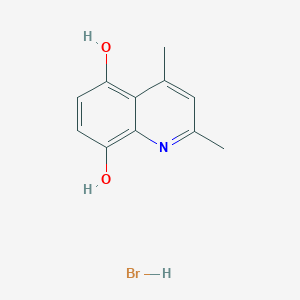
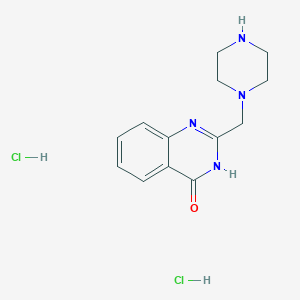
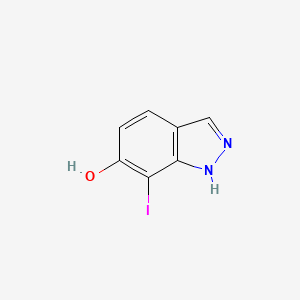

![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)
![N-[(2,2-Dimethylpropanoyl)oxy]-2-hydroxybenzenecarboximidamide](/img/structure/B1487071.png)
